molecular formula C19H17N5O4 B12693168 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- CAS No. 115398-89-5

1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-

Cat. No.: B12693168
CAS No.: 115398-89-5
M. Wt: 379.4 g/mol
InChI Key: MLUIMSDWWBIDJT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that features a fused isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- can be achieved through a rhodium-catalyzed cascade reaction. This process involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically include the use of homogeneous rhodium catalysis and diazo compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the rhodium-catalyzed cascade reaction and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in diseases like cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is unique due to its specific substitution pattern and the presence of the benzimidazole moiety.

Properties

CAS No.

115398-89-5

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C19H17N5O4/c1-21(2)11-23-16-6-4-3-5-15(16)20-17(23)10-22-18(25)13-8-7-12(24(27)28)9-14(13)19(22)26/h3-9H,10-11H2,1-2H3

InChI Key

MLUIMSDWWBIDJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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